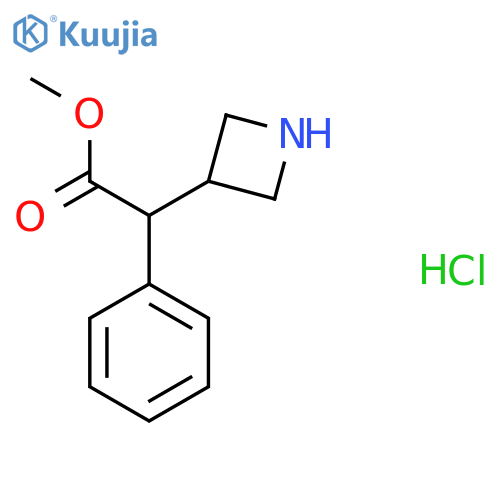

Cas no 2241129-79-1 (Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride)

2241129-79-1 structure

商品名:Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2241129-79-1

- methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride

- Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride

- EN300-6479196

-

- インチ: 1S/C12H15NO2.ClH/c1-15-12(14)11(10-7-13-8-10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H

- InChIKey: VSTQVMSEZNUCDA-UHFFFAOYSA-N

- ほほえんだ: Cl.O(C)C(C(C1C=CC=CC=1)C1CNC1)=O

計算された属性

- せいみつぶんしりょう: 241.0869564g/mol

- どういたいしつりょう: 241.0869564g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 220

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6479196-10.0g |

methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride |

2241129-79-1 | 95.0% | 10.0g |

$8749.0 | 2025-03-15 | |

| Enamine | EN300-6479196-0.1g |

methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride |

2241129-79-1 | 95.0% | 0.1g |

$706.0 | 2025-03-15 | |

| Enamine | EN300-6479196-0.25g |

methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride |

2241129-79-1 | 95.0% | 0.25g |

$1008.0 | 2025-03-15 | |

| Aaron | AR028TZ0-10g |

methyl2-(azetidin-3-yl)-2-phenylacetatehydrochloride |

2241129-79-1 | 95% | 10g |

$12055.00 | 2023-12-15 | |

| Aaron | AR028TZ0-250mg |

methyl2-(azetidin-3-yl)-2-phenylacetatehydrochloride |

2241129-79-1 | 95% | 250mg |

$1411.00 | 2025-02-17 | |

| Aaron | AR028TZ0-5g |

methyl2-(azetidin-3-yl)-2-phenylacetatehydrochloride |

2241129-79-1 | 95% | 5g |

$8138.00 | 2023-12-15 | |

| 1PlusChem | 1P028TQO-500mg |

methyl2-(azetidin-3-yl)-2-phenylacetatehydrochloride |

2241129-79-1 | 95% | 500mg |

$2024.00 | 2023-12-18 | |

| 1PlusChem | 1P028TQO-2.5g |

methyl2-(azetidin-3-yl)-2-phenylacetatehydrochloride |

2241129-79-1 | 95% | 2.5g |

$4991.00 | 2023-12-18 | |

| Enamine | EN300-6479196-0.05g |

methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride |

2241129-79-1 | 95.0% | 0.05g |

$541.0 | 2025-03-15 | |

| Enamine | EN300-6479196-1.0g |

methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride |

2241129-79-1 | 95.0% | 1.0g |

$2035.0 | 2025-03-15 |

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

2241129-79-1 (Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride) 関連製品

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量